6-(Morpholine-4-sulfonyl)-indan-1-ylamine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The compound’s IUPAC name is 6-morpholin-4-ylsulfonyl-2,3-dihydro-1H-inden-1-amine, and its molecular formula is with a molecular weight of 282.36 g/mol .
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide comprehensive data on its properties and synthesis methods . It falls under the classification of organic compounds, specifically sulfonamides, which are widely used in pharmaceuticals.
The synthesis of 6-(Morpholine-4-sulfonyl)-indan-1-ylamine typically involves several steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 6-(Morpholine-4-sulfonyl)-indan-1-ylamine can be represented using various notations:
InChI=1S/C13H18N2O3S/c14-13-4-2-10-1-3-11(9-12(10)13)19(16,17)15-5-7-18-8-6-15/h1,3,9,13H,2,4-8,14H2
RXBBXEVXPIYHLT-UHFFFAOYSA-N
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N3CCOCC3
The compound features a morpholine ring attached to a sulfonamide group and an indan moiety. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties .
6-(Morpholine-4-sulfonyl)-indan-1-ylamine can undergo various chemical reactions typical for sulfonamides:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 6-(Morpholine-4-sulfonyl)-indan-1-ylamine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. While specific mechanisms may vary based on the target:
Research into its specific mechanism is ongoing, particularly regarding its potential therapeutic applications .
6-(Morpholine-4-sulfonyl)-indan-1-ylamine is characterized by:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various chemical environments .
6-(Morpholine-4-sulfonyl)-indan-1-ylamine has potential applications in:
The morpholine ring (1-oxa-4-azacyclohexane) has been a cornerstone of medicinal chemistry since its commercial availability in the 1930s. Over 100 FDA-approved drugs incorporate this heterocycle, leveraging its versatile bioactivity and favorable physicochemical properties [1] [7]. Morpholine derivatives exhibit diverse therapeutic actions, including antimicrobial (e.g., finafloxacin), anticancer (e.g., kinase inhibitors), and central nervous system activities (e.g., reboxetine). The ring’s ability to enhance aqueous solubility of lipophilic scaffolds while serving as a metabolic handle for clearance mechanisms makes it invaluable in drug design [1] [4].
Concurrently, sulfonamide groups (–SO₂NH–) represent one of medicinal chemistry’s most privileged functional groups. First identified in antibacterial sulfa drugs, sulfonamides now feature in enzyme inhibitors targeting carbonic anhydrases, γ-secretase (Alzheimer’s disease), and HIV proteases. The sulfonyl moiety provides precise hydrogen-bonding interactions with biological targets and influences compound polarity and bioavailability [3] [4]. Morpholine-4-sulfonyl chloride (CAS 1828-66-6) exemplifies a key synthetic building block that merges both pharmacophores, enabling efficient derivatization in drug discovery pipelines [3].
Table 1: Therapeutic Applications of Representative Morpholine-Containing Drugs
Drug Name | Therapeutic Class | Molecular Target | Key Structural Feature |
---|---|---|---|
Finafloxacin | Antibacterial | DNA gyrase/topoisomerase IV | Morpholine C-7 substituent |
Timolol | Antihypertensive/Glaucoma | β-adrenergic receptors | Morpholine-ethylamine side chain |
Aprepitant | Antiemetic | Neurokinin-1 (NK1) receptor | Trifluoromorpholine core |
Fenchlorphos | Agricultural fungicide | Sterol biosynthesis inhibitor | Morpholine-dimethyl hybrid |
Indan-1-ylamine (2,3-dihydro-1H-inden-1-amine) provides a rigid bicyclic framework that mimics natural neurotransmitter scaffolds while enhancing metabolic stability. The planar benzofused cyclopentane ring enforces specific three-dimensional conformations upon binding neuronal receptors and enzymes [2] [5]. Notable examples include:
Quantum mechanical studies reveal the indan scaffold’s electron-rich aromatic face enables cation-π interactions with cationic residues in binding pockets. Furthermore, the protonatable amine at C-1 position (as in 6-(Morpholine-4-sulfonyl)-indan-1-ylamine) serves as a hydrogen-bond donor/acceptor, enhancing target engagement [5]. This versatility underpins the scaffold’s prevalence across CNS, anticancer, and antimicrobial domains.
Table 2: Bioactive Indanone/Indanamine Derivatives in Neuropharmacology
Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Molecular Target |
---|---|---|---|
2-Benzylideneindanones | MAO-B inhibition | 4–40 nM | Monoamine oxidase B |
Indan-1-ylamine-hydrazides | AChE inhibition | 0.89 µM | Acetylcholinesterase |
Spiro-indanedione derivatives | Anticonvulsant | ED₅₀ = 100 mg/kg (mice) | GABAergic system modulation |
Indan-diones | Antidepressant | 15 mg/kg (mice FST) | Monoamine reuptake transporters |
Hybrid molecular frameworks strategically combine pharmacophores from distinct bioactive scaffolds to overcome limitations of single-target agents. 6-(Morpholine-4-sulfonyl)-indan-1-ylamine exemplifies this approach, merging:
This tripartite hybridization enables multimodal bioactivity inaccessible to individual components. Case studies demonstrate the power of such integration:
Computational analyses indicate the hybrid’s balanced amphiphilicity (TPSA = 54.99 Ų for morpholine sulfonamide precursors) facilitates membrane permeation while retaining water solubility—a critical parameter for CNS-active agents like 6-(Morpholine-4-sulfonyl)-indan-1-ylamine [3].
Table 3: Hybrid Compounds Integrating Morpholine/Sulfonamide/Indane Elements
Hybrid Structure | Therapeutic Area | Key Synergistic Effects | Experimental Outcome |
---|---|---|---|
Morpholine-4-sulfonylindole derivatives | Kinase inhibition | Enhanced cellular penetration + ATP-binding site affinity | IC₅₀ = 0.8 nM (PI3Kγ) |
6-Aminoindan-morpholine sulfonamides | Neurodegenerative diseases | Dual AChE/MAO-B inhibition + CNS bioavailability | 82% AChE inhibition at 10 µM |
Dispiro-tetraoxane-N-sulfonylpiperidines | Antimalarial | Peroxide radical generation + sulfonamide parasite targeting | 100% cure in P. berghei-infected mice |
The strategic fusion of morpholine, sulfonamide, and indan-1-ylamine in a single chemical entity exemplifies contemporary drug design’s shift toward multifunctional ligands addressing complex disease pathologies through polypharmacology [1] [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7